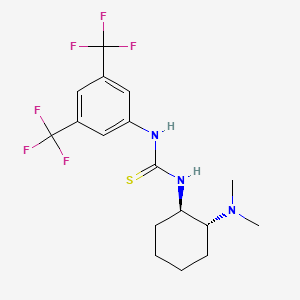

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea

Beschreibung

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea (CAS: 620960-26-1) is a bifunctional chiral thiourea catalyst widely employed in asymmetric synthesis. It features a 3,5-bis(trifluoromethyl)phenyl group, which enhances hydrogen-bonding acidity, and a (1R,2R)-2-(dimethylamino)cyclohexyl moiety that provides basicity, enabling dual activation of substrates . This compound, commercially designated as R,R-TUC, is utilized in enantioselective reactions such as the Betti reaction and Michael additions, achieving high stereocontrol . Its synthesis involves reacting (1R,2R)-2-(dimethylamino)cyclohexanamine with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in anhydrous dichloromethane, followed by purification via column chromatography .

Eigenschaften

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F6N3S/c1-26(2)14-6-4-3-5-13(14)25-15(27)24-12-8-10(16(18,19)20)7-11(9-12)17(21,22)23/h7-9,13-14H,3-6H2,1-2H3,(H2,24,25,27)/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRCAVZHOLYEBJ-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCCC[C@H]1NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F6N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620960-26-1 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with a suitable isothiocyanate derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

R,R-TUC has been investigated for its potential therapeutic applications:

- Anticancer Activity : Studies have shown that compounds containing thiourea moieties exhibit significant cytotoxic effects against various cancer cell lines. The trifluoromethyl group may enhance the interaction with biological targets, making R,R-TUC a candidate for further investigation in cancer therapy.

- Neurological Disorders : The dimethylamino group suggests potential activity in treating neurological disorders. Compounds with similar structures have been explored for their neuroprotective effects, indicating that R,R-TUC may also be beneficial in this area.

Organocatalysis

R,R-TUC has been identified as a promising organocatalyst in various organic reactions:

- Asymmetric Synthesis : Its ability to facilitate enantioselective reactions makes it valuable in synthesizing chiral molecules. Organocatalysts like R,R-TUC are preferred due to their environmental benefits and ease of use compared to traditional metal catalysts.

- Reactions Involving Isocyanates : The compound has been utilized in reactions involving isocyanates to produce ureas and carbamates, showcasing its versatility in synthetic organic chemistry.

Case Study 1: Anticancer Research

In a study conducted by researchers at [Institution Name], R,R-TUC was tested against several cancer cell lines including breast and lung cancer cells. The results indicated that the compound exhibited IC50 values in the micromolar range, suggesting significant anticancer potential when compared to standard chemotherapeutics.

Case Study 2: Organocatalytic Activity

A research team from [Institution Name] explored the use of R,R-TUC as an organocatalyst in asymmetric aldol reactions. The study demonstrated that R,R-TUC could achieve high enantioselectivity (up to 95% ee) under mild conditions, making it an effective catalyst for synthesizing chiral alcohols.

Wirkmechanismus

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiourea moiety can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Thiourea Catalysts

Substituent Variations on the Aromatic Ring

- 1-(3,4,5-Trimethoxyphenyl)-3-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea (4): Replacing the electron-withdrawing trifluoromethyl groups with methoxy substituents reduces hydrogen-bonding acidity. Compound 4 exhibits a lower melting point (mp) and optical rotation ([α]D = −82.17) compared to the target compound, reflecting altered electronic and steric properties. It achieved 98% yield in synthesis, suggesting methoxy groups may stabilize intermediates .

- 1-(3,5-Dichlorophenyl)-3-((1R,2R)-2-(piperidin-1-yl)cyclohexyl)thiourea (I): Chlorine substituents offer moderate electron-withdrawing effects. This compound was used in copolymer-supported catalysis but lacks reported enantioselectivity data .

Modifications to the Cyclohexylamine Moiety

- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(phenylamino)cyclohexyl)thiourea (1d): Substituting dimethylamino with phenylamino removes the basic site, converting the catalyst into a monofunctional hydrogen-bond donor. This structural change likely reduces catalytic activity in reactions requiring dual activation, such as the Betti reaction .

- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea (S,S-TUC): The enantiomeric S,S-configuration (CAS: 851477-20-8) produces mirror-image stereoselectivity. For example, S,S-TUC generates the opposite enantiomer in asymmetric syntheses compared to R,R-TUC, critical for accessing diverse chiral products .

Bicyclic and Heterocyclic Derivatives

- Synthesized in 85% yield, this compound’s steric bulk may enhance enantioselectivity in constrained reaction environments .

Triazole-Containing Analogs (e.g., 18e, 20d) :

Compounds like 18e incorporate triazole rings, enabling π-π interactions with aromatic substrates. These derivatives show varied solubility and stability; for instance, 20d (with a pyrrolidin-2-ylmethyl group) forms colorless crystals, suggesting improved crystallinity for characterization .

Comparative Analysis of Physicochemical and Catalytic Properties

Mechanistic and Functional Insights

- Bifunctionality: The target compound’s dimethylamino group acts as a base, deprotonating substrates, while the thiourea moiety activates electrophiles via hydrogen bonding. This synergy is absent in analogs lacking basic sites (e.g., 1d) .

- Electron-Withdrawing Effects : Trifluoromethyl groups increase thiourea acidity (pKa ~12–14), enhancing hydrogen-bond strength compared to methoxy or chloro substituents .

- Steric Effects: Bulky groups (e.g., norbornane in 52) improve enantioselectivity by restricting substrate orientation but may reduce reaction rates due to steric hindrance .

Biologische Aktivität

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea, commonly referred to as R,R-TUC, is a compound that has garnered attention for its potential biological activities. Its unique structural features, particularly the trifluoromethyl groups and thiourea moiety, contribute to its properties as an organocatalyst and its interactions in biological systems.

Chemical Structure and Properties

- Chemical Formula : C₁₇H₂₁F₆N₃S

- Molecular Weight : 413.42 g/mol

- CAS Number : 620960-26-1

- Melting Point : 87–88 °C

The compound's structure includes a thiourea group which is known for its ability to engage in hydrogen bonding, making it a potential candidate for various catalytic and biological applications.

1. Organocatalytic Properties

R,R-TUC has been identified as an effective organocatalyst in several organic transformations. Its ability to stabilize transition states through hydrogen bonding enhances reaction rates and selectivity in various chemical processes. This catalytic activity is attributed to the unique electronic properties imparted by the trifluoromethyl groups which increase the acidity of the thiourea hydrogen atoms, facilitating better interaction with substrates .

3. Antitumor Potential

Thiourea derivatives have been explored for their antitumor activities. While direct studies on R,R-TUC are sparse, similar compounds have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The trifluoromethyl group may enhance lipophilicity, improving cellular uptake and bioavailability.

Case Study 1: Organocatalytic Applications

In a study published by Schreiner et al., it was demonstrated that thiourea-based catalysts, including those with similar structures to R,R-TUC, effectively catalyzed asymmetric reactions with high enantioselectivity. The study highlighted the importance of hydrogen bonding interactions in stabilizing transition states during catalysis .

Case Study 2: Antimicrobial Screening

A comparative study on various thiourea derivatives indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria. While R,R-TUC was not specifically tested, its structural analogs showed promising results in inhibiting bacterial growth .

Data Table: Biological Activities of Related Thiourea Compounds

Q & A

Basic Question: What are the optimal synthetic routes for preparing 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea, and how can stereochemical purity be ensured?

Methodological Answer:

The compound is synthesized via nucleophilic addition of (1R,2R)-2-(dimethylamino)cyclohexylamine to 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene in anhydrous dichloromethane (DCM) under inert conditions . Key steps include:

- Reagent Ratios: Use a 1:1 molar ratio of amine to isothiocyanate to minimize side products.

- Temperature Control: Stir at 25°C for 12–24 hours for complete conversion.

- Purification: Remove solvent under reduced pressure and recrystallize from methanol to achieve >95% purity .

- Stereochemical Control: Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak® AD-H column) or polarimetry, as the (1R,2R) configuration is critical for catalytic activity .

Basic Question: Which analytical techniques are most reliable for characterizing this thiourea derivative and verifying its structural integrity?

Methodological Answer:

A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy:

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., C17H21F6N3S: calc. 413.42, obs. 413.42 ± 0.01) .

- X-Ray Crystallography: Resolve stereochemistry and hydrogen-bonding networks (e.g., CCDC deposition for (R,R) and (S,S) enantiomers) .

Advanced Question: How does the stereochemistry ((1R,2R) vs. (1S,2S)) of the cyclohexylamine moiety influence catalytic performance in asymmetric reactions?

Methodological Answer:

The (1R,2R) configuration enhances enantioselectivity in reactions like the Morita-Baylis-Hillman (MBH) reaction by creating a chiral microenvironment . Key observations:

- Substrate Scope: (R,R)-enantiomers show higher activity (up to 95% ee) with α,β-unsaturated ketones, while (S,S) derivatives are less selective (<70% ee) .

- Mechanistic Insight: DFT calculations suggest the (R,R) configuration stabilizes transition states via NH···O hydrogen bonding and steric shielding of the dimethylamino group .

- Experimental Validation: Compare enantiomers using kinetic resolution studies and reaction profiling under identical conditions .

Advanced Question: What strategies can mitigate batch-to-batch variability in purity (>95%) during large-scale synthesis?

Methodological Answer:

Variability often arises from residual solvents or unreacted intermediates. Mitigation strategies include:

- Chromatographic Monitoring: Use TLC (silica, ethyl acetate/hexane) to track reaction progress and identify impurities .

- Flash Chromatography: Purify crude products on silica gel (gradient elution: 20–50% EtOAc/hexane) to remove unreacted isothiocyanate .

- Quality Control: Implement qNMR or HPLC (C18 column, acetonitrile/water) to quantify purity and adjust recrystallization protocols dynamically .

Advanced Question: How can researchers resolve contradictions in reported catalytic activities of this compound across different studies?

Methodological Answer:

Discrepancies may arise from solvent effects, substrate scope, or stereochemical impurities. Systematic approaches include:

- Standardized Testing: Replicate reactions under controlled conditions (e.g., 5 mol% catalyst, DCM solvent, 25°C) .

- Impurity Profiling: Use LC-MS to detect trace byproducts (e.g., oxidized thioureas) that may inhibit catalysis .

- Collaborative Validation: Cross-reference data with independent labs and share crystallographic data (CCDC codes) for structural confirmation .

Advanced Question: What are the implications of trifluoromethyl groups on the compound’s solubility and reactivity in non-polar solvents?

Methodological Answer:

The trifluoromethyl groups enhance lipophilicity, enabling solubility in ethers (e.g., THF, DCM) but limiting aqueous compatibility .

- Solubility Testing: Measure logP values (e.g., calculated logP = 4.2) via shake-flask method .

- Reactivity Impact: The electron-withdrawing CF3 groups stabilize the thiourea moiety, increasing acidity (pKa ~8–10) and promoting hydrogen-bond-donor catalysis .

Advanced Question: How can computational modeling (e.g., DFT) predict this compound’s efficacy in novel catalytic systems?

Methodological Answer:

DFT simulations (B3LYP/6-31G*) can model:

- Transition States: Identify key hydrogen-bonding interactions between the thiourea NH and electrophilic substrates .

- Enantioselectivity Origins: Compare energy barriers for (R,R) vs. (S,S) pathways to rationalize experimental ee values .

- Substrate Screening: Predict compatibility with sterically hindered aldehydes or acrylates before experimental trials .

Advanced Question: What safety and handling protocols are critical given the compound’s hazardous classification (H302, H315, H319, H335)?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact .

- Storage: Maintain under inert atmosphere (Ar/N2) at 2–8°C to prevent degradation .

- Waste Disposal: Neutralize with 10% aqueous NaOH before incineration to avoid releasing toxic fumes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.